molecular formula C6H4ClN3O3 B12495960 6-Chloro-5-nitropicolinamide

6-Chloro-5-nitropicolinamide

Katalognummer: B12495960
Molekulargewicht: 201.57 g/mol
InChI-Schlüssel: NBTRXASLUVGTBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-nitropicolinamide is a chemical compound with the molecular formula C6H4ClN3O3 and a molecular weight of 201.57 g/mol It is characterized by the presence of a chloro group at the 6th position and a nitro group at the 5th position on a picolinamide backbone

Vorbereitungsmethoden

The synthesis of 6-Chloro-5-nitropicolinamide typically involves the nitration of 6-chloropicolinamide. The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5th position .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Analyse Chemischer Reaktionen

6-Chloro-5-nitropicolinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the amide group, under strong oxidative conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-nitropicolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-nitropicolinamide is primarily related to its ability to interact with specific molecular targets. For instance, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-5-nitropicolinamide can be compared with other similar compounds such as 6-Chloro-5-nitroquinoline and 6-Chloro-5-nitro-2-picoline. These compounds share structural similarities but differ in their specific functional groups and positions, which can lead to variations in their chemical reactivity and applications .

    6-Chloro-5-nitroquinoline: Similar in structure but with a quinoline backbone, leading to different electronic properties and reactivity.

    6-Chloro-5-nitro-2-picoline:

Eigenschaften

Molekularformel

C6H4ClN3O3

Molekulargewicht

201.57 g/mol

IUPAC-Name

6-chloro-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)2-1-3(9-5)6(8)11/h1-2H,(H2,8,11)

InChI-Schlüssel

NBTRXASLUVGTBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.